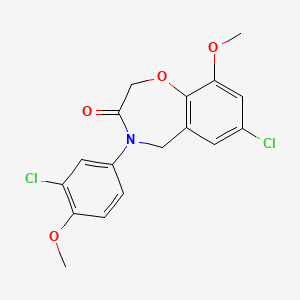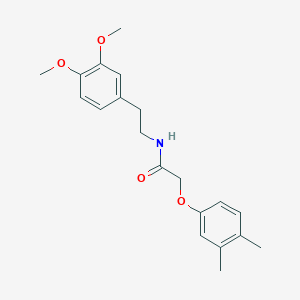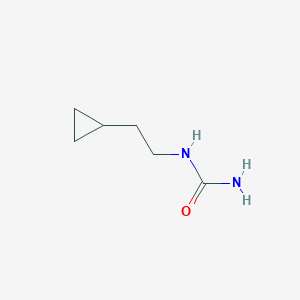
1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antimicrobial Activity
Novel synthesized pyrazole derivatives, including structures similar to 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone, have been explored for their antimicrobial properties. These compounds were synthesized through various chemical reactions, including cyclization and Claisen-Schmidt condensation, and their structures were confirmed via IR, 1H NMR, and 13C NMR spectroscopy. Antimicrobial susceptibility tests against Staphylococcus aureus and Escherichia coli indicated that derivatives with electron-withdrawing and electron-donating substitutions exhibited significant antibacterial activity. Molecular docking studies further supported these findings by showing potential binding interactions with bacterial proteins, highlighting the compounds' role in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Anti-inflammatory and Antibacterial Agents
Another study focused on the synthesis of pyrazoline derivatives through conventional and microwave-assisted methods, revealing that the latter offers higher yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showing promising results against both in vivo and in vitro models. In silico predictions of toxicities and drug score profiles suggested that these compounds have potential as anti-inflammatory agents, with some showing potent antibacterial activity. Molecular docking results supported their biological data, indicating potential utility in medical applications (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Antitubercular Agents
Compounds bearing the furan nucleus, including those structurally related to the compound of interest, have been synthesized and evaluated for their antitubercular activity. These derivatives were tested against various bacterial strains, demonstrating significant antibacterial, antifungal, and antitubercular activities. Such research underscores the potential of these compounds in the development of new treatments for tuberculosis, further highlighting the broad spectrum of biological activities exhibited by these derivatives (Bhoot, Khunt, & Parekh, 2011).
Antioxidant Agents
A series of chalcone derivatives incorporating the furan nucleus were synthesized and evaluated for their antioxidant properties. These compounds were assessed in vitro against DPPH, revealing potent antioxidant activity. Molecular docking, ADMET, QSAR, and bioactivity studies provided further insights into their potential mechanisms of action and interaction with biological targets, such as protein tyrosine kinase. This research highlights the potential of these compounds as antioxidants, contributing to the development of therapeutic agents for oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
特性
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-5-3-14(4-6-15)16-12-17(18-2-1-9-26-18)23(21-16)19(24)13-22-7-10-25-11-8-22/h1-6,9,17H,7-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYJWKEWBCXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)
amine](/img/structure/B2405615.png)
![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)



![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
